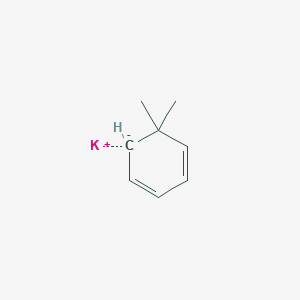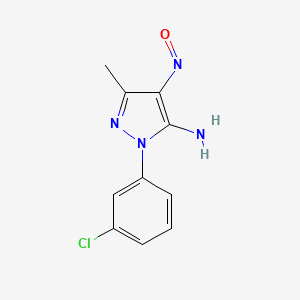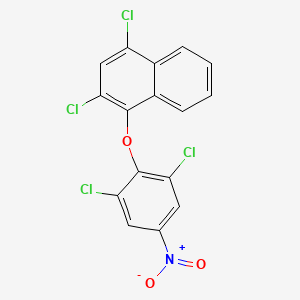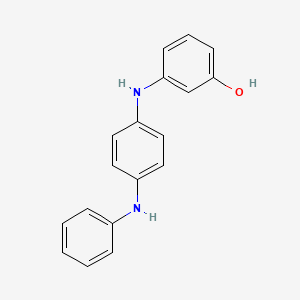
3-(4-Anilinoanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Anilinoanilino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes two aniline groups attached to a phenol ring. This structure imparts specific chemical properties and reactivity patterns that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Anilinoanilino)phenol undergoes several types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Aplicaciones Científicas De Investigación
3-(4-Anilinoanilino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a single hydroxyl group attached to an aromatic ring.
Aniline: Contains an amino group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties.
Uniqueness
3-(4-Anilinoanilino)phenol is unique due to the presence of both aniline and phenol groups in its structure, which imparts specific reactivity and functional properties not found in simpler phenols or anilines .
Propiedades
Número CAS |
85171-21-7 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H |
Clave InChI |
OLBAOMXYNTWTFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


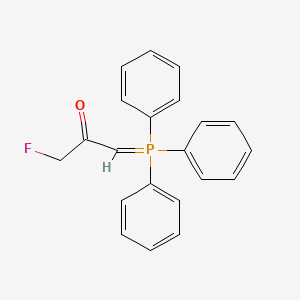
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
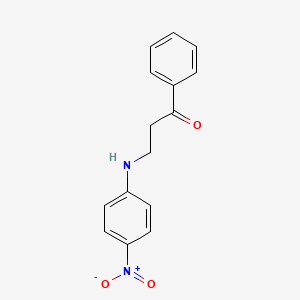
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
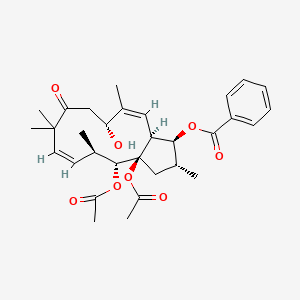
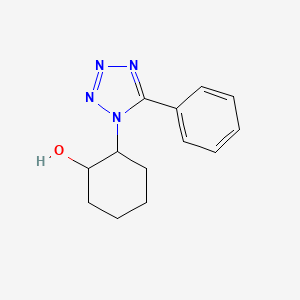
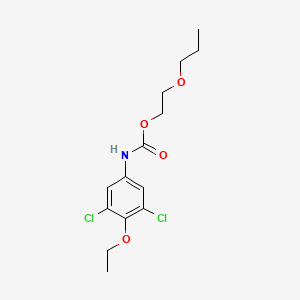

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
